molecular formula C8H9NO B3017110 6,7-Dihydro-8(5H)-indolizinone CAS No. 54906-44-4

6,7-Dihydro-8(5H)-indolizinone

Cat. No. B3017110
CAS RN: 54906-44-4
M. Wt: 135.166
InChI Key: JHDCRSBRRZPACW-UHFFFAOYSA-N
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Description

6,7-Dihydro-8(5H)-indolizinone is a synthetic intermediate . It has a molecular formula of C9H9NO, an average mass of 147.174 Da, and a monoisotopic mass of 147.068420 Da .


Molecular Structure Analysis

The molecule has a structure that includes 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds . It has an ACD/LogP value of 1.82 and an ACD/LogD (pH 5.5) value of 1.54 .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 287.4±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.7±3.0 kJ/mol and a flash point of 135.2±26.1 °C .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Preparation of Novel Indolizinone-based Compounds : Using 1,3-dipolar cycloaddition chemistry, novel indolizinone-based compounds have been synthesized, highlighting the versatility of 6,7-Dihydro-8(5H)-indolizinone in chemical synthesis (Mmutlane, Harris, & Padwa, 2005).

  • Divergent Synthesis of Polyhydroxylated Indolizidines : A method for the synthesis of polyhydroxylated indolizidines from 6,7-Dihydro-8(5H)-indolizinone derivatives has been established, offering a diverse approach in the field of organic chemistry (Jiang, Cheng, Shi, & Kang, 2007).

  • Development of Nitrogen-Bridged Heterocycles : Research has led to the selective formation of novel 4(1H)-8,8a-Dihydro-1,4-thiazino[3,4,5-cd]indolizinone derivatives, expanding the application scope of 6,7-Dihydro-8(5H)-indolizinone in heterocyclic chemistry (Kakehi, Ito, Suga, Kobayashi, & Hatanaka, 1998).

Medicinal Chemistry and Biological Activity

  • Antitumor Activity : Synthesis of indolizinone derivatives has been linked to potential antitumor activity, showcasing the medicinal applications of 6,7-Dihydro-8(5H)-indolizinone (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).

  • Estrogen Receptor Binding : Research on 6,7-dihydro-8-phenyl-9-[4-[2-(dimethylamino)ethoxy] phenyl]-5H-benzocycloheptene, a derivative of 6,7-Dihydro-8(5H)-indolizinone, indicates its binding affinity for estrogen receptors, implicating its use in hormone-related therapies (Mccague, Kuroda, Leclercq, & Stoessel, 1986).

  • Exploration in Medicinal Applications : Ruthenium-indolizinone complexes, derived from 6,7-Dihydro-8(5H)-indolizinone, have been studied for their potential in medicinal applications, particularly in oncology (Chung, Ng, Yeung, Shek, Tse, Lo, Chan, Tse, Yiu, & Wong, 2018).

Chemical Reactivity and Stereochemistry

  • Fundamental Reactivity and Stereochemical Information : The reactivity of indolizinones, including 6,7-Dihydro-8(5H)-indolizinone, has been explored to understand how stereochemical information from the ring-fusion can be relayed to new stereocenters, useful in the synthesis of complex molecules (Narayan & Sarpong, 2012).

Mechanism of Action

One compound, COTI-2, which is a TSC ligand and includes 6,7-Dihydro-8(5H)-indolizinone, has been found to inhibit many human cell lines in vivo. COTI-2 has shown anticancer activities through p53-dependent and p53-independent mechanisms .

Safety and Hazards

The compound is not for human or veterinary use . It has a GHS07 signal word of “Warning” and hazard statements of H302, H315, H319, H335 .

properties

IUPAC Name

6,7-dihydro-5H-indolizin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-4-2-6-9-5-1-3-7(8)9/h1,3,5H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDCRSBRRZPACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-8(5H)-indolizinone

CAS RN

54906-44-4
Record name 5,6,7,8-tetrahydroindolizin-8-one
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Q & A

Q1: What are the common synthetic approaches to access 6,7-dihydro-8(5H)-indolizinone derivatives?

A1: Several synthetic routes have been explored for 6,7-dihydro-8(5H)-indolizinone derivatives. One common method involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its esters. [] Another approach utilizes the reaction of 6,7-dihydroindolizin-8(5H)-one with aromatic aldehydes to form (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones, which serve as versatile intermediates for further transformations. [, , , , , , , ]

Q2: What types of reactions have been explored using (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones as starting materials?

A2: (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones exhibit diverse reactivity. For instance, they undergo magnesium-mediated conjugate addition with bromoform to yield spiro[cyclopropane-indolizine] derivatives. [] Reactions with thiourea in the presence of potassium hydroxide lead to the formation of tetrahydropyrimido[5,4-g]indolizine-2(1H)-thiones. [] Furthermore, these compounds engage in 1,3-dipolar cycloadditions with nitrilimines, producing spiro(indolizine-pyrazole) derivatives. []

Q3: How is Selectfluor employed in the synthesis of 6,7-dihydro-8(5H)-indolizinone derivatives?

A3: Selectfluor mediates the reaction between (E)-7-(arylmethylidene)-6,7-dihydroindolizin-8(5H)-ones and various 1,2,3-triazoles or benzotriazoles, affording the corresponding substituted 6,7-dihydroindolizin-8(5H)-one derivatives. []

Q4: What are the key structural features of 6,7-dihydro-8(5H)-indolizinone and its derivatives confirmed by spectroscopic techniques and X-ray crystallography?

A4: The structures of 6,7-dihydro-8(5H)-indolizinone derivatives are routinely characterized using NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry. [, , , ] In several cases, X-ray crystallography has provided definitive confirmation of the structures and provided insights into their three-dimensional arrangements. [, , ]

Q5: What are the potential applications of 6,7-dihydro-8(5H)-indolizinone derivatives being investigated?

A5: Given their diverse structures and potential biological activity, 6,7-dihydro-8(5H)-indolizinone derivatives have garnered interest in medicinal chemistry. For example, novel tricyclic systems incorporating the 6,7-dihydro-8(5H)-indolizinone core are being explored as potential photosensitizers for targeting triple-negative breast cancer cells. []

Q6: Have any enantioselective synthetic methods been developed for 6,7-dihydro-8(5H)-indolizinone derivatives?

A6: Yes, rhodium-catalyzed asymmetric alkene hydroacylation has emerged as a powerful tool for the enantioselective synthesis of 6,7-dihydroindolizin-8(5H)-ones. This approach utilizes N-allylpyrrole-2-carboxaldehydes as substrates and proceeds with excellent enantioselectivities. [, ]

Q7: Are there naturally occurring alkaloids structurally related to 6,7-dihydro-8(5H)-indolizinone?

A7: Yes, polygonatine A, a natural alkaloid, features the 6,7-dihydro-8(5H)-indolizinone core structure and has been synthesized from 6,7-dihydroindolizin-8(5H)-one. []

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